7-Epitaxol

Descripción general

Descripción

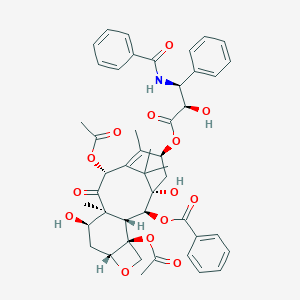

7-epi-Taxol, a structural analogue of the well-known anticancer drug Taxol (paclitaxel), shares Taxol's complex diterpenoid structure and is part of the taxane family. Taxol has been celebrated as one of the most successful natural-source anticancer drugs, widely prescribed for breast, lung, and ovarian cancers. Its structure includes a highly oxygenated core with 11 stereocenters and a unique bicyclo[5.3.1] undecane ring, making it a formidable challenge for synthetic chemists (Min et al., 2023).

Synthesis Analysis

The synthesis of Taxol and its analogues, like 7-epi-Taxol, represents a significant achievement in organic chemistry, with over 60 research groups worldwide contributing to its total synthesis and model studies. The development of Taxol's synthesis from 1994 to 2022 showcases the evolution of strategies to access its complex molecular scaffold. This endeavor has not only provided the anticancer drug but also imparted valuable lessons in synthetic chemistry (Min et al., 2023).

Molecular Structure Analysis

Taxol’s molecular architecture, featuring a complex array of stereocenters and a strained bicyclic ring system, underlines the molecule's potent bioactivity. Its structure-function relationship is crucial for its interaction with microtubules, contributing to its mechanism of action as a microtubule stabilizer. Understanding these structural aspects is essential for the development of Taxol analogues like 7-epi-Taxol (Yang & Horwitz, 2017).

Chemical Reactions and Properties

The chemical reactions involved in the synthesis and modification of Taxol and its analogues often utilize epoxide hydrolases for chiral epoxides and diols, which are crucial synthons in pharmaceutical manufacturing. These enzymes catalyze the hydrolytic ring opening of epoxides, producing vicinal diols with high enantiopurity, demonstrating the complex interplay of organic synthesis and biocatalysis in drug development (Widersten et al., 2010).

Physical Properties Analysis

The physical properties of Taxol and its analogues, including solubility, melting point, and stability, are critical for their formulation and delivery as pharmaceuticals. The complex structure of Taxol contributes to its poor water solubility, a challenge that has driven the development of various formulation strategies to enhance its bioavailability for clinical use.

Chemical Properties Analysis

The chemical properties of 7-epi-Taxol, such as its reactivity, stereochemistry, and functional group transformations, are foundational to its anticancer activity. The presence of the oxetane ring and ester side chain in Taxol's structure is crucial for its binding to microtubules, affecting cell function and demonstrating the intricate relationship between chemical structure and biological activity (Hu et al., 2020).

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

7-Epitaxol ha sido estudiado por su posible uso en el tratamiento del cáncer, particularmente en el carcinoma de células escamosas de cabeza y cuello (HNSCC) . Se ha encontrado que suprime potentemente la viabilidad celular en las células SCC-9 y SCC-47 al inducir el arresto del ciclo celular .

Inducción de apoptosis

Se ha demostrado que el compuesto induce la apoptosis, una forma de muerte celular programada, en las células cancerosas . Esto se logra mediante la regulación de proteínas de las vías extrínsecas e intrínsecas a la concentración más alta .

Activación de caspasas

Se ha observado que this compound aumenta la activación de las caspasas 3, 8, 9 y PARP en líneas celulares de OSCC . Las caspasas son una familia de enzimas proteasas que desempeñan funciones esenciales en la muerte celular programada (incluida la apoptosis), la necrosis y la inflamación.

Inducción de autofagia

Además de la apoptosis, también se ha encontrado que this compound induce la autofagia, otra forma de muerte celular programada . Esto se evidenció por la inducción de la expresión de LC3-I/II y la supresión de la expresión de p62 en las líneas celulares de OSCC .

Inhibición de la vía ERK

Se ha encontrado que el compuesto inhibe la vía ERK, una vía de señalización clave involucrada en la proliferación, diferenciación y supervivencia celular . Se cree que esta inhibición es uno de los mecanismos por los cuales this compound ejerce sus efectos anticancerígenos .

Estabilidad y citotoxicidad

Como el principal derivado del paclitaxel, se sabe que this compound tiene una mayor estabilidad y citotoxicidad

Mecanismo De Acción

Target of Action

7-Epitaxol, also known as 7-epi-Taxol, is an active metabolite of taxol . The primary targets of this compound are the proteins TP53, EGFR, and AKT1 . These proteins play crucial roles in cell cycle regulation, growth factor signaling, and cell survival, respectively .

Mode of Action

this compound interacts with its targets to inhibit cell replication, promoting microtubule bundle formation and preventing microtubule depolymerization . This interaction results in cell cycle arrest and the induction of apoptosis .

Biochemical Pathways

this compound affects several biochemical pathways. It induces apoptosis and autophagy through the ERK1/2 signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting the ERK pathway, this compound disrupts these processes, leading to cell death .

Pharmacokinetics

It is known that the parent compound, taxol, is administered intravenously and has a bioavailability of 65% when taken orally . It is also known that Taxol is metabolized in the liver

Result of Action

The action of this compound results in potent suppression of cell viability by inducing cell cycle arrest . It also induces cell death, mitochondrial membrane potential changes, and chromatin condensation in cancer cell lines . Furthermore, it regulates the proteins of extrinsic and intrinsic apoptotic pathways and increases the activation of caspases 3, 8, 9, and PARP in cancer cell lines .

Safety and Hazards

Direcciones Futuras

The biosynthesis of Taxol® by endophytic fungi provides promising targets for future genetic engineering approaches to produce fungal Taxol and precursors . The understanding of the Taxol biosynthetic pathway and related enzymes in fungi is a recent trend . The influence of acylation on the functional and structural diversity of taxanes has also been continuously revealed .

Análisis Bioquímico

Biochemical Properties

7-Epitaxol interacts with microtubules, a component of the cell’s cytoskeleton, to inhibit cell replication . It promotes the formation of microtubule bundles and prevents their depolymerization . This interaction with microtubules is similar to that of Taxol, the parent compound of this compound .

Cellular Effects

This compound has been shown to potently suppress cell viability in squamous cell carcinoma of the head and neck (HNSCC) by inducing cell cycle arrest . It induces cell death, mitochondrial membrane potential changes, and chromatin condensation in oral squamous cell carcinoma (OSCC) cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by regulating the proteins of extrinsic and intrinsic pathways at high concentrations . It also increases the activation of caspases 3, 8, 9, and PARP in OSCC cell lines . Furthermore, this compound induces apoptosis and autophagy marker proteins (cleaved-PARP and LC3-I/II) by reducing the phosphorylation of ERK1/2 .

Temporal Effects in Laboratory Settings

In cell culture medium, the concentration of this compound decreases over time . Despite this decrease, the overall biological activity of this compound does not significantly alter, indicating its stability .

Propiedades

IUPAC Name |

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32+,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-LYTKHFMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318105 | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105454-04-4 | |

| Record name | 7-epi-Taxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105454-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epitaxol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105454044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-epi-Taxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105454-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)

![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)